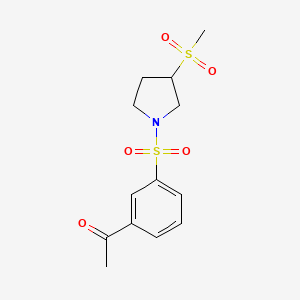

1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S2/c1-10(15)11-4-3-5-12(8-11)21(18,19)14-7-6-13(9-14)20(2,16)17/h3-5,8,13H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJYBEVTTRGDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Final Assembly: The final step involves the attachment of the ethanone group to the phenyl ring, which can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to thiol groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with enzymes and receptors.

Mechanism of Action

The mechanism by which 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The phenyl ring provides additional stability and specificity to the binding.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

A. 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one ()

- Structure: Contains a para-methylsulfonylphenyl group linked to an ethanone, with a 4-methoxyphenylamino substituent.

- Key Differences: Lacks the pyrrolidine-sulfonyl group; instead, it has an amino-methoxy substitution.

- The methoxy group may enhance solubility but reduce electron-withdrawing effects .

B. 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Impurity D, )

- Structure : Features a pyridine ring instead of pyrrolidine, with a methylsulfonyl group on the para-phenyl position.

- Key Differences : Pyridine introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity.

- Impact : The pyridine moiety may improve COX-2 selectivity (as seen in COX-2 inhibitors like etoricoxib), but the lack of a sulfonylated pyrrolidine could reduce steric bulk, affecting binding affinity .

C. 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one ()

- Structure: Propanone backbone with thioether and methylsulfonylphenyl groups.

- Key Differences: Extended carbon chain (propanone vs. ethanone) and sulfur-based substituents.

- The propanone chain may sterically hinder target interactions .

Physicochemical Properties

Analysis :

- The target compound’s dual sulfonyl groups increase polarity (lower logP) compared to pyridine-containing analogues. However, the pyrrolidine ring may improve solubility in organic solvents like DMSO.

- Methoxy-substituted derivatives () exhibit higher solubility due to polar amino and methoxy groups but lack the target’s conformational versatility .

A. COX-2 Inhibition ()

- The pyrrolidine sulfonyl group may mimic sulfonamide-based inhibitors (e.g., celecoxib).

- 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one () : Exhibits potent COX-2 inhibition (IC50 = 0.12 µM) with high selectivity (SI > 200). The thioether group may stabilize interactions with the COX-2 hydrophobic pocket .

- Etoricoxib Impurity D () : Pyridine and methylsulfonyl groups align with etoricoxib’s pharmacophore, suggesting similar COX-2 binding but unconfirmed potency .

B. Antimicrobial Activity ()

- Nitrobenzenesulfonamide Chalcone Derivatives () : Show activity against Bacillus subtilis and E. coli (MIC = 8–16 µg/mL). The nitro and sulfonamide groups contribute to electron-deficient aromatic systems, enhancing microbial membrane disruption.

- Target Compound : Lacks nitro or chalcone moieties, likely reducing antimicrobial efficacy but improving drug-like properties .

Analysis :

- The target compound’s synthesis likely involves sequential sulfonylation steps, whereas analogues (e.g., ) use copper-catalyzed coupling. Higher yields in may reflect optimized catalytic conditions .

Biological Activity

1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrrolidine ring, sulfonyl groups, and a phenyl ethanone moiety. The molecular formula is C14H18N2O4S2, with a molecular weight of approximately 366.43 g/mol. The presence of sulfonyl groups enhances its interaction with biological targets, which is crucial for its pharmacological activity.

The biological activity of 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The sulfonyl groups facilitate strong binding interactions, potentially inhibiting enzymatic activities associated with various diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which can be particularly relevant in cancer and infectious diseases.

- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways that are critical for cell proliferation and survival.

Biological Activity Overview

Research has indicated that 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The results indicate a promising cytotoxic effect.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of the compound in combination with existing chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity compared to monotherapy, suggesting synergistic effects.

Research Findings

Recent research has delved into the structure-activity relationship (SAR) of this compound, identifying key functional groups that enhance its biological activity. Modifications to the pyrrolidine ring have shown to significantly affect potency and selectivity against various targets.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires:

- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance reactivity of sulfonyl intermediates .

- Temperature Control: Reactions involving sulfonyl coupling typically proceed at 60–80°C to balance reaction rate and side-product formation .

- Catalysts: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate sulfonyl groups for nucleophilic substitution .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress, with UV visualization for sulfonyl-containing intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone?

Methodological Answer:

| Technique | Purpose | Key Parameters | References |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm connectivity and stereochemistry | Chemical shifts: pyrrolidine protons (δ 2.5–3.5 ppm), sulfonyl groups (deshielded signals) | |

| IR Spectroscopy | Identify functional groups | C=O stretch (~1675 cm⁻¹), S=O stretches (~1150–1300 cm⁻¹) | |

| LC-MS | Verify molecular weight and purity | m/z ratio matching molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) | |

| Elemental Analysis | Validate empirical formula | %C, %H, %N within 0.4% of theoretical values |

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of the sulfonyl groups in 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone with biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between the sulfonyl groups and target proteins (e.g., kinases or enzymes with nucleophilic residues) .

- DFT Calculations: Analyze electron density maps to identify reactive sites on the sulfonyl moieties (e.g., partial positive charge on sulfur) .

- MD Simulations: Predict stability of ligand-target complexes under physiological conditions (e.g., solvation effects on sulfonyl group orientation) .

Q. What experimental strategies are recommended to resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing derivatives of this compound?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous connectivity with high-resolution MS (HRMS) for precise mass confirmation .

- Isomer Analysis: Test for tautomerism or rotational isomers (e.g., variable-temperature NMR to detect dynamic processes affecting sulfonyl group conformation) .

- Impurity Profiling: Use HPLC with diode-array detection (DAD) to identify byproducts (e.g., incomplete sulfonylation or oxidation artifacts) .

Q. How does the electronic environment of the pyrrolidine-sulfonyl moiety influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 4): Protonation of the pyrrolidine nitrogen reduces electron-withdrawing effects, potentially destabilizing the sulfonyl group. Monitor via ¹H NMR for decomposition products (e.g., free thiols or phenolic byproducts) .

- Basic Conditions (pH > 9): Hydroxide ions may hydrolyze sulfonyl groups. Conduct kinetic studies in buffered solutions (e.g., phosphate buffer, pH 7–12) with LC-MS to track degradation .

- Stability Screening: Use accelerated stability protocols (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess shelf-life .

Q. What synthetic routes are viable for introducing substituents to the phenyl ring while preserving the sulfonyl-pyrrolidine core?

Methodological Answer:

- Electrophilic Aromatic Substitution: Nitration or halogenation at the phenyl ring requires protection of the sulfonyl group (e.g., using tert-butyl sulfonyl as a temporary protecting group) .

- Suzuki-Miyaura Coupling: Install aryl/heteroaryl groups via palladium-catalyzed cross-coupling with boronic acids (optimize with Pd(PPh₃)₄ and K₂CO₃ in toluene/water) .

- Post-Functionalization: Click chemistry (e.g., azide-alkyne cycloaddition) to append triazole moieties to the phenyl ring without disrupting the sulfonyl-pyrrolidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.